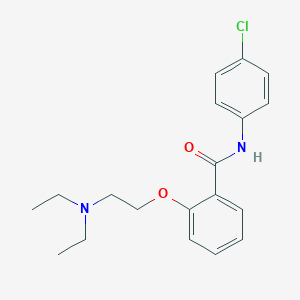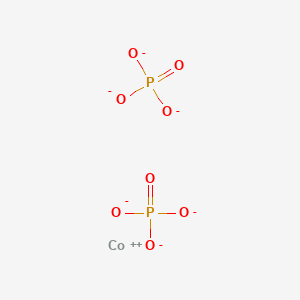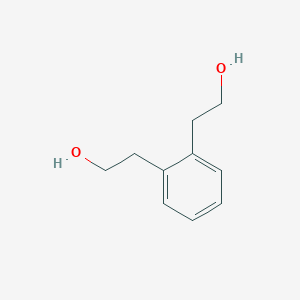
6-Fenil-2-piridona
Descripción general
Descripción
6-Phenyl-2-pyridone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Phenyl-2-pyridone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Phenyl-2-pyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyl-2-pyridone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Los derivados de 6-Fenil-2-piridona se han utilizado en el desarrollo de OLED. Estos compuestos son integrales en la creación de materiales que exhiben fluorescencia retardada activada térmicamente (TADF), lo cual es crucial para la eficiencia de los OLED . El enfoque de excitón caliente, una variación de TADF, aprovecha estos derivados para lograr una alta eficiencia cuántica externa (EQE) en los dispositivos .
Química medicinal
En el sector farmacéutico, los marcos de this compound sirven como donantes y aceptores de enlaces de hidrógeno, lo que los hace valiosos en el diseño de fármacos. Están involucrados en la creación de motivos de unión de bisagra de quinasa y miméticos biomoleculares, contribuyendo al desarrollo de nuevos agentes terapéuticos con propiedades antitumorales, antimicrobianas y antiinflamatorias .
Biotecnología
Este compuesto se utiliza en la investigación de proteómica y tiene aplicaciones potenciales en la edición de genes y los suministros de laboratorio. Sus propiedades lo convierten en un candidato para diversas aplicaciones biotecnológicas, incluso como una herramienta bioquímica para la investigación de procesos celulares .
Ciencia de materiales
La this compound es significativa en la ciencia de materiales debido a su papel en la síntesis de compuestos heterocíclicos. Estos compuestos son cruciales para la creación de nuevos materiales para aplicaciones tecnológicas, incluidos los tintes y los materiales fluorescentes .
Química sintética
El compuesto es fundamental para el desarrollo de nuevos métodos sintéticos para las 2-piridonas. Está involucrado en reacciones multicomponentes (MCR), que son esenciales para la síntesis de química verde de compuestos polifuncionales de una manera de una sola olla y un solo paso .
Fotofísica
En el campo de la fotofísica, los derivados de this compound se estudian por sus propiedades de fotoluminiscencia. Son clave para comprender los procesos de relajación de excitones y cruce entre sistemas, que son fundamentales en el diseño de materiales emisores de luz eficientes .
Aplicaciones farmacéuticas
Los derivados de this compound se han explorado por su doble actividad en la supresión tanto del cáncer de pulmón como de la fibrosis pulmonar idiopática. Son parte de terapias innovadoras como la terapia fotodinámica (PDT) que administran múltiples agentes terapéuticos, incluido el oxígeno singlete .
Síntesis química
Las propiedades químicas del compuesto, como su punto de fusión y pureza, son cruciales para su uso en la síntesis química. A menudo se emplea como un bloque de construcción en la construcción de moléculas orgánicas complejas, sirviendo como un intermedio versátil en varias reacciones químicas .
Mecanismo De Acción
Target of Action
6-Phenyl-2-pyridone, also known as 6-phenylpyridin-2(1H)-one, is a derivative of pyridinones, which have been adopted as an important block in medicinal chemistry . Pyridinones can serve as hydrogen bond donors and acceptors, forming additional interactions with therapeutic targets . .
Mode of Action
Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes . .
Pharmacokinetics
It is known that pyridinones can cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
It is known that pyridinones can form additional interactions with therapeutic targets , which could potentially lead to various molecular and cellular effects depending on the specific biological activity exhibited by the compound.
Action Environment
It is known that the pattern of substituents on pyridinone exercises considerable influence over the pharmacological properties and its therapeutic applications .
Direcciones Futuras
2-Pyridone derivatives, including 6-Phenyl-2-pyridone, have attracted significant attention due to their wide applications in medicinal chemistry . There is an urgent need for diversity-oriented synthesis of 2-pyridone derivatives for new drug discovery . The synthesis of such compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications .
Análisis Bioquímico
Biochemical Properties
6-Phenyl-2-pyridone plays a significant role in biochemical reactions due to its ability to act as both a hydrogen bond donor and acceptor . This dual functionality enables it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, 6-Phenyl-2-pyridone has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions often involve the formation of hydrogen bonds between the pyridone ring and the active site of the enzyme, leading to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of 6-Phenyl-2-pyridone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 6-Phenyl-2-pyridone has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Phenyl-2-pyridone exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . For instance, 6-Phenyl-2-pyridone can inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis . Additionally, 6-Phenyl-2-pyridone can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-2-pyridone can change over time due to factors such as stability and degradation . Studies have shown that 6-Phenyl-2-pyridone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 6-Phenyl-2-pyridone has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of 6-Phenyl-2-pyridone in experimental designs .
Dosage Effects in Animal Models
The effects of 6-Phenyl-2-pyridone vary with different dosages in animal models . At low doses, 6-Phenyl-2-pyridone has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
6-Phenyl-2-pyridone is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of 6-Phenyl-2-pyridone to form more hydrophilic metabolites . These metabolites can then be further processed and excreted from the body . The involvement of 6-Phenyl-2-pyridone in these metabolic pathways can influence metabolic flux and the levels of other metabolites, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Phenyl-2-pyridone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of 6-Phenyl-2-pyridone across cell membranes and its accumulation in certain cellular compartments . The distribution of 6-Phenyl-2-pyridone within the body can affect its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and effectiveness of 6-Phenyl-2-pyridone in therapeutic applications .
Subcellular Localization
The subcellular localization of 6-Phenyl-2-pyridone can influence its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide 6-Phenyl-2-pyridone to its site of action . The subcellular distribution of 6-Phenyl-2-pyridone can affect its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172472 | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19006-82-7 | |
| Record name | 6-Phenyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHENYL-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
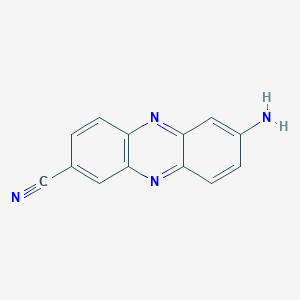
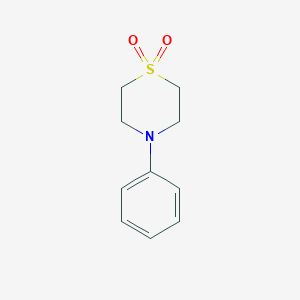




![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

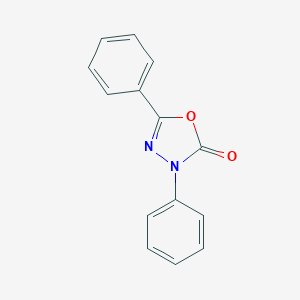
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
